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Compound of Interest

Compound Name: DBCO-(PEG2-Val-Cit-PAB)2

Cat. No.: B12433119 Get Quote

The Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the

design of antibody-drug conjugates (ADCs), lauded for its relative stability in systemic

circulation and susceptibility to cleavage by lysosomal proteases within target cancer cells.[1]

[2] This guide provides a detailed comparison of the Val-Cit-PAB linker's stability against other

dipeptide linkers, supported by experimental data, to inform researchers and drug development

professionals in the rational design of next-generation ADCs.

Comparative Stability of Dipeptide Linkers
The stability of a linker is a critical determinant of an ADC's therapeutic index, directly impacting

its efficacy and safety profile. Premature payload release can lead to off-target toxicity, while

insufficient cleavage at the tumor site can diminish therapeutic effect.[3] The following table

summarizes quantitative data from various studies, comparing the stability and performance of

the Val-Cit-PAB linker with other dipeptide alternatives.
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Linker
Compariso
n Metric

Value
Organism/M
atrix

Key
Findings

Reference

Val-Cit Half-life (t1/2)
~230 hours

(9.6 days)

Cynomolgus

Monkey

Plasma

Demonstrate

s high

stability in

primates,

suggesting

good stability

in humans.[4]

[4]

Val-Cit Half-life (t1/2)
~144 hours

(6.0 days)

Mouse

Plasma

Significantly

more stable

than disulfide

or hydrazone

linkers.[4]

[4]

Val-Cit
In vitro

cleavage

>80%

digestion in

30 mins

Human Liver

Lysosomes

Rapid and

efficient

payload

release in a

simulated

lysosomal

environment.

[5][6][7]

[5][6][7]

Val-Cit
Aggregation

(DAR ~7)
1.80% In vitro

Prone to

aggregation

at high drug-

to-antibody

ratios due to

hydrophobicit

y.[8]

[8]

Val-Ala Aggregation

(DAR ~7)

No obvious

increase

In vitro Exhibits

better

hydrophilicity

and less

aggregation

than Val-Cit

[8][9]
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at high DARs.

[8][9]

Val-Ala Stability
More stable

than Val-Cit

Mouse

Plasma

Less

susceptible to

cleavage by

mouse

carboxylester

ase 1c

(Ces1c).[8]

[8]

Sulfatase-

cleavable

Plasma

Stability

Stable for

over 7 days

Mouse

Plasma

Demonstrate

d superior

plasma

stability

compared to

Val-Ala and

Val-Cit

linkers, which

were

hydrolyzed

within 1 hour.

[8]

[8]

Triglycyl (CX) Half-life (t1/2) 9.9 days
Mouse

Plasma

Showed

extremely

high stability,

comparable

to a non-

cleavable

SMCC linker

(10.4 days).

[8]

[8]

cBu-Cit In vivo

efficacy

Greater

tumor

suppression

Mouse model Exhibited

equally

potent in vitro

antiproliferati

on effects to

[8]
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Val-Cit, but

superior in

vivo tumor

suppression.

[8]

Enzymatic Cleavage of the Val-Cit-PAB Linker
The Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of

cancer cells, where the concentration of certain proteases is high. The primary enzyme

responsible for this cleavage is Cathepsin B.[1][10][11] However, studies have shown that other

cathepsins, including K, L, S, and F, can also contribute to the cleavage of the Val-Cit motif.[3]

[12] An important consideration is the susceptibility of the Val-Cit linker to premature cleavage

in the bloodstream by enzymes like neutrophil elastase, which can lead to off-target toxicities

such as neutropenia.[10][11][12]
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Figure 1: Val-Cit-PAB Linker Cleavage Pathway
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Figure 2: ADC In Vivo Stability Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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